(8-甲基喹啉-6-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

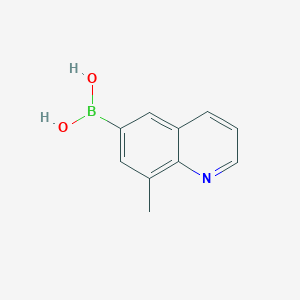

“(8-Methylquinolin-6-yl)boronic acid” is a chemical compound with the CAS Number: 2260683-75-6 and a molecular weight of 187.01 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The primary method for the synthesis of boronic acids, such as “(8-Methylquinolin-6-yl)boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The InChI Code for “(8-Methylquinolin-6-yl)boronic acid” is 1S/C10H10BNO2/c1-7-5-9 (11 (13)14)6-8-3-2-4-12-10 (7)8/h2-6,13-14H,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including “(8-Methylquinolin-6-yl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions make boronic acids useful in various sensing applications .Physical And Chemical Properties Analysis

“(8-Methylquinolin-6-yl)boronic acid” is a solid compound that is stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

传感器设计和分析应用

硼酸,包括与 (8-甲基喹啉-6-基)硼酸 类似的衍生物,已被用于开发高灵敏度和选择性的传感器。例如,新型荧光硼酸在生理 pH 值的水溶液中对二醇表现出非凡的亲和力,使其成为检测糖和葡萄糖的理想选择,这对于糖尿病监测至关重要 (Cheng 等人,2010 年)。此外,基于硼酸的探针已被设计用于生理 pH 水平的波长比值法和比色检测,为生物医学研究和诊断应用提供了工具 (Badugu 等人,2005 年)。

有机电致发光

有机硼化合物,包括衍生自喹啉结构的化合物,已因其电致发光特性而受到研究。这些化合物是有机发光二极管 (OLED) 开发的关键,OLED 用于显示和照明。此类化合物的合成和表征揭示了它们发出明亮和高效光线的潜力 (Wu 等人,2000 年)。

缓蚀

与 (8-甲基喹啉-6-基)硼酸 在结构上相似的 8-羟基喹啉衍生物已证明可有效抑制酸性环境中碳钢的腐蚀。这些缓蚀剂通过在金属表面形成保护层提供保护,显着降低腐蚀速率,并在工业维护和保存中提供潜在应用 (Faydy 等人,2019 年)。

生物偶联和材料工程

硼酸与二醇的可逆共价键合能力被用于生物偶联领域,以创建对各种生物刺激(如 pH 变化和特定生物分子的存在)做出反应的动态材料。该特性对于设计药物递送系统和响应性生物材料特别有益 (Russo 等人,2020 年)。

作用机制

Target of Action

The primary target of (8-Methylquinolin-6-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the (8-Methylquinolin-6-yl)boronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by (8-Methylquinolin-6-yl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s success in the suzuki–miyaura coupling reaction is due to its relatively stable nature, its readiness for preparation, and its generally environmentally benign nature . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of (8-Methylquinolin-6-yl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of (8-Methylquinolin-6-yl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions need to be exceptionally mild . Additionally, the organoboron reagents used in the reaction, including (8-Methylquinolin-6-yl)boronic acid, need to be relatively stable, readily prepared, and generally environmentally benign .

安全和危害

The safety information for “(8-Methylquinolin-6-yl)boronic acid” includes several hazard statements: H302-H315-H319-H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

未来方向

While specific future directions for “(8-Methylquinolin-6-yl)boronic acid” are not mentioned in the search results, boronic acids in general are seeing increased use in diverse areas of research. Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications, and they are also being used in areas ranging from biological labeling and protein manipulation to the development of therapeutics .

属性

IUPAC Name |

(8-methylquinolin-6-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-5-9(11(13)14)6-8-3-2-4-12-10(7)8/h2-6,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWIXZPDEDRDPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C2C(=C1)C=CC=N2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Methylquinolin-6-yl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2965005.png)

![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)

![11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2965014.png)

![(2Z)-N-1,3-benzodioxol-5-yl-2-{[(4-chlorophenyl)sulfonyl]hydrazono}-2H-chromene-3-carboxamide](/img/structure/B2965017.png)

![3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B2965023.png)

![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)

![3-[2-(2,4,5-Trimethoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B2965027.png)